Difenzoquat metilsulfate

Descripción general

Descripción

Difenzoquat is a herbicide used for the control of wild oats.

Difenzoquat metilsulfate is used as herbicide for wild oat control.

Aplicaciones Científicas De Investigación

Herbicida para el Control de Avena Silvestre

Difenzoquat metilsulfate se utiliza principalmente como herbicida para controlar la avena silvestre . Se aplica después de la emergencia, lo que significa que se utiliza después de que los cultivos han brotado .

Aplicación en Diversos Cultivos

Este herbicida se utiliza en una variedad de cultivos, incluidos cereales como trigo y cebada, así como alfalfa, maíz y cultivos de semillas de trébol . Esta amplia aplicación lo convierte en una herramienta versátil en la agricultura .

Persistencia Ambiental

This compound es altamente soluble en agua y tiene una baja volatilidad . Puede ser persistente en el medio ambiente dependiendo de las condiciones locales , lo que significa que permanece en el medio ambiente durante un período más largo, continuando actuando sobre las malezas objetivo .

Toxicidad Moderada para la Biodiversidad

Si bien es eficaz como herbicida, this compound tiende a ser moderadamente tóxico para la biodiversidad . Esto incluye un nivel moderado de toxicidad para los mamíferos por vía oral .

Uso en Cámaras de Ambiente Controlado

Se ha realizado investigación utilizando this compound en cámaras de ambiente controlado para determinar su efectividad contra la avena silvestre . Los resultados mostraron que la fitotoxicidad del herbicida fue significativamente mayor en ciertas condiciones .

Papel en la Separación de Columnas HPLC

This compound se ha utilizado en Cromatografía Líquida de Alta Resolución (HPLC) para la separación de compuestos . Esto indica su posible uso en química analítica .

Toxicidad Moderada para los Mamíferos

Además de su impacto en la biodiversidad, this compound también es moderadamente tóxico para los mamíferos por vía oral . Esta es una consideración importante en términos de seguridad y manejo .

Influencia de la Hora del Día en la Aplicación

Los experimentos han demostrado que la efectividad de this compound puede verse influenciada por la hora del día en que se aplica . Esto sugiere que la aplicación estratégica en el tiempo podría optimizar sus efectos herbicidas .

Mecanismo De Acción

Target of Action

Difenzoquat metilsulfate is a pyrazole herbicide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

This compound acts as a cholinesterase inhibitor . By suppressing the action of AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter . This accumulation disrupts normal nerve function, which can lead to a variety of physiological effects .

Biochemical Pathways

The inhibition of AChE by this compound affects various biochemical pathways. Primarily, it disrupts the cholinergic pathway, which is responsible for transmitting signals in the nervous system . This disruption can lead to a variety of downstream effects, including altered nerve function and potential toxicity .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water , which facilitates its absorption and distribution in the body. It is metabolized by various enzymes, including those in the liver . The compound is excreted unchanged in the urine and feces .

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to an accumulation of acetylcholine . This accumulation disrupts normal nerve function, which can lead to a variety of cellular effects, including potential toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is highly soluble in water and has a low volatility . It can be environmentally persistent depending on local conditions . It tends to be moderately toxic to biodiversity . Its action can also be influenced by factors such as temperature, pH, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

Difenzoquat Metilsulfate is highly soluble in water and has a low volatility

Cellular Effects

It is known to be moderately toxic to biodiversity and mammals via the oral route . It is also more toxic to aquatic species .

Molecular Mechanism

It is known to act via the rapid destruction of cell membranes

Temporal Effects in Laboratory Settings

This compound can be environmentally persistent depending on local conditions

Metabolic Pathways

It is known that paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates . PON1 can inactivate some organophosphates through hydrolysis .

Propiedades

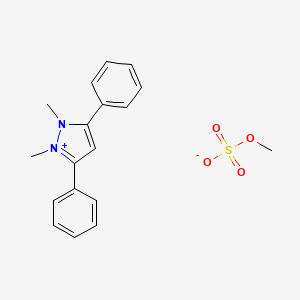

IUPAC Name |

1,2-dimethyl-3,5-diphenylpyrazol-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N2.CH4O4S/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEMNBNCQVQXMO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024048 | |

| Record name | Difenzoquat metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow odorless solid; [Reference #1] Colorless solid; [Aldrich MSDS] | |

| Record name | Difenzoquat methyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

43222-48-6 | |

| Record name | Difenzoquat methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43222-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenzoquat metilsulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043222486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenzoquat metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-3,5-diphenylpyrazolium methylsulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENZOQUAT METILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5I03RK7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)